molecular formula C27H22ClN3O3 B2650872 3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline CAS No. 489403-93-2

3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline

Cat. No. B2650872
CAS RN: 489403-93-2
M. Wt: 471.94
InChI Key: UFUBFXXMKZYJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline is a useful research compound. Its molecular formula is C27H22ClN3O3 and its molecular weight is 471.94. The purity is usually 95%.
BenchChem offers high-quality 3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study involved the synthesis of 2-chloroquinoline containing pyrazoline derivatives, including compounds related to the chemical structure of interest, and evaluated their antimicrobial activity against bacterial and fungal strains. The antimicrobial screening revealed that some derivatives exhibited potent antibacterial activity, highlighting the potential of these compounds in the development of new antimicrobial agents (Bawa et al., 2009).

Antioxidant Efficiency in Lubricating Greases

Another area of research involves the synthesis and evaluation of quinolinone derivatives as antioxidants for lubricating greases. These studies identified specific quinolinone derivatives that effectively reduce the total acid number and oxygen pressure drop in lubricating greases, demonstrating their potential as antioxidants to enhance the performance and lifespan of lubricating materials (Hussein et al., 2016).

Synthesis of Heterocyclic Derivatives

Research has also focused on the synthesis of heterocyclic derivatives based on quinolinone structures. These studies explore the chemical reactions and structural characterization of novel compounds, contributing to the broader understanding of heterocyclic chemistry and its applications in material science, pharmaceuticals, and other fields (Okmanov et al., 2019).

Coordination Chemistry and Bactericidal Implications

Another significant application is in the synthesis and characterization of mixed-ligand complexes of dioxomolybdenum(VI), incorporating quinoline and pyrazolone functionalized ligands. These complexes have been studied for their bactericidal implications, showcasing the potential of these compounds in developing new antibacterial agents and understanding the coordination chemistry of transition metals (Mir et al., 2018).

properties

IUPAC Name

[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O3/c1-33-24-14-19-13-20(26(28)29-21(19)16-25(24)34-2)23-15-22(17-9-5-3-6-10-17)30-31(23)27(32)18-11-7-4-8-12-18/h3-14,16,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUBFXXMKZYJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline

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